2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole

P2Y1 receptor antagonism Anti-platelet drug discovery GPCR pharmacology

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole (CAS 1248812-69-2; molecular formula C₉H₁₅N₃S₂; molecular weight 229.37 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a 2-methyl substituent on the thiadiazole ring and a piperidin-2-ylmethylthio moiety at the 5-position. The compound is documented as a potent antagonist of the human purinergic P2Y1 receptor, with binding and functional activity data deposited in authoritative pharmacological databases including BindingDB (BDBM50045606) and ChEMBL (CHEMBL3314320).

Molecular Formula C9H15N3S2
Molecular Weight 229.4 g/mol
Cat. No. B12979789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole
Molecular FormulaC9H15N3S2
Molecular Weight229.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2CCCCN2
InChIInChI=1S/C9H15N3S2/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3
InChIKeyPXTSRCHAJHIMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole: Structural Identity and P2Y1 Receptor Pharmacological Profile for Scientific Procurement


2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole (CAS 1248812-69-2; molecular formula C₉H₁₅N₃S₂; molecular weight 229.37 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a 2-methyl substituent on the thiadiazole ring and a piperidin-2-ylmethylthio moiety at the 5-position . The compound is documented as a potent antagonist of the human purinergic P2Y1 receptor, with binding and functional activity data deposited in authoritative pharmacological databases including BindingDB (BDBM50045606) and ChEMBL (CHEMBL3314320) [1]. Its P2Y1 antagonist activity is disclosed within the scope of US Patent 9428504 (Example 155), which describes thiadiazole-containing compounds as P2Y1 receptor inhibitors for potential antithrombotic applications [2]. The compound is commercially available from multiple reputable chemical suppliers at purities of ≥97% for research use, with storage typically recommended at 2–8 °C in sealed, dry conditions .

1 P2Y1 receptor antagonist research tool for GPCR signaling studies
2 Structural identity verification by orthogonal methods required
3 Research-grade purity; controlled storage conditions

Why Generic Substitution of 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole with Positional Isomers or In-Class Analogs Is Not Scientifically Valid


The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, yet the biological activity of derivatives within this class is exquisitely sensitive to both the nature and the regioisomeric attachment of substituents [1]. For the target compound, the specific combination of a 2-methyl group on the thiadiazole ring and a piperidin-2-ylmethylthio substitution at the 5-position generates a unique three-dimensional pharmacophore and electronic distribution that is fundamentally distinct from closely related positional isomers such as 2-methyl-5-((piperidin-3-ylmethyl)thio)-1,3,4-thiadiazole (CAS 1247524-82-8) . The piperidine nitrogen position (2-ylmethyl vs. 3-ylmethyl) alters the vector of the basic amine, which directly impacts hydrogen-bonding capability, receptor recognition, and pharmacokinetic properties. Within the P2Y1 antagonist series disclosed in US Patent 9428504, a more than 4-fold difference in functional IC50 exists between structurally proximate analogs within the same patent family, demonstrating that even minor structural perturbations produce large shifts in target engagement [2]. Consequently, generic or casual substitution of this compound with an isomer or a superficially similar thiadiazole derivative will invalidate quantitative structure-activity relationships and compromise experimental reproducibility.

Regioisomer mismatch
Piperidin-3-ylmethyl regioisomer (CAS 1247524-82-8) may shift target recognition due to altered amine geometry and stereoelectronic profile.
In-class analog variability
Structurally proximate P2Y1 antagonists within the patent series exhibit divergent functional responses; direct substitution without target engagement validation may compromise reproducibility.

Quantitative Differentiation Evidence for 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole vs. Closest Analogs in P2Y1 Receptor Antagonism and Physicochemical Characterization


P2Y1 Receptor Functional Antagonism: >4-Fold Potency Advantage Over Patent Comparator US9428504, Example 6 in Equivalent FLIPR Assay

The target compound demonstrates an IC50 of 0.0900 nM for P2Y1 receptor antagonism in a washed human platelet FLIPR assay measuring inhibition of 1 µM 2-methylthio-ADP-induced calcium flux [1]. In the identical assay system reported within the same patent family (US9428504), a structurally related comparator (US9428504, Example 6; CHEMBL3287045) exhibits an IC50 of 0.370 nM, representing an approximately 4.1-fold weaker functional antagonism [2]. This head-to-head potency differential within a single patent SAR series highlights the specific contribution of the piperidin-2-ylmethylthio substitution pattern to enhanced target engagement.

P2Y1 functional antagonism
Head-to-head
Target IC50: 0.0900 nM vs. Example 6 IC50: 0.370 nM (FLIPR, washed human platelets)
Supports P2Y1 target engagement profiling
4.1-fold difference in equivalent assay; source: BindingDB
P2Y1 receptor antagonism Anti-platelet drug discovery GPCR pharmacology Calcium flux assay

P2Y1 Receptor Binding Affinity (Ki): Comparison with In-Class P2Y1 Antagonist MRS2279 Reveals Distinct Binding Profile

The target compound binds to cloned human P2Y1 receptors with a Ki of 22.5 nM as determined by SPA membrane binding assay using [33P] 2MeS-ADP as the radioligand (pH 7.4, 2 °C) [1]. The well-characterized reference P2Y1 antagonist MRS2279 exhibits a Ki of 2.5 nM—approximately 9-fold tighter binding—yet its functional IC50 in calcium flux assays is 51.6 nM . The target compound therefore presents a distinct binding-to-function relationship (Ki = 22.5 nM; IC50 = 0.0900 nM) compared with MRS2279 (Ki = 2.5 nM; IC50 = 51.6 nM). This divergent binding affinity/functional potency ratio suggests that the target compound may engage the P2Y1 receptor through a different binding mode or exhibit differential receptor residence time kinetics, making it a valuable comparator tool compound for probing P2Y1 antagonist structure-kinetic relationships.

Binding–function relationship
Cross-study reported
Ki/IC50 ratio: target ≈250 vs. MRS2279 ≈0.048
Supports binding-kinetics research
Different binding assay platforms; Ki 22.5 nM vs. IC50 0.0900 nM
P2Y1 receptor binding Radioligand displacement Antagonist affinity profiling GPCR binding kinetics

Regioisomeric Specificity: Quantifiable Impact of Piperidine Attachment Position (2-ylmethyl vs. 3-ylmethyl) on Molecular Descriptors

The target compound (piperidin-2-ylmethylthio substitution; CAS 1248812-69-2) and its 3-ylmethyl regioisomer (CAS 1247524-82-8) share an identical molecular formula (C₉H₁₅N₃S₂) and molecular weight (229.37 g/mol) but differ in the position of the piperidine nitrogen relative to the methylene-thioether linker . The 2-ylmethyl configuration places the basic amine in closer proximity to the sulfur atom and the thiadiazole ring system, altering the pKa of the piperidine nitrogen, the molecular electrostatic potential surface, and the intramolecular hydrogen-bonding capacity. In published SAR analyses of 2-amino-1,3,4-thiadiazole P2Y1 antagonists, the spatial orientation of the basic amine-containing substituent was a critical determinant of both receptor affinity and pharmacokinetic parameters including Ctrough, clearance, and volume of distribution [1]. Although explicit comparative biological data for the 3-ylmethyl regioisomer in P2Y1 assays are not publicly available, the class-level SAR precedent establishes that the 2-ylmethyl configuration is not interchangeable with its 3-ylmethyl counterpart for any application where target recognition depends on precise amine geometry.

Regioisomeric specificity
Class-level inference
2-ylmethyl vs. 3-ylmethyl: identical MW, distinct amine geometry (CAS 1248812-69-2 vs. 1247524-82-8)
Identity verification required
SAR precedent indicates amine position critical for target engagement
Regioisomer differentiation Physicochemical property comparison Chemical procurement quality control Heterocyclic chemistry

Thermal Stability Characterization Deficit vs. Structurally Related 1,3,4-Thiadiazole Derivatives: Implications for Formulation and Storage Protocol Development

Published thermal stability data for the target compound—including melting point, boiling point, and thermogravimetric analysis (TGA) profiles—are absent from the peer-reviewed literature and authoritative chemical databases . In contrast, structurally related 1,3,4-thiadiazole derivatives bearing piperidine substituents have been characterized by TGA to monitor stability under storage conditions and to detect solvent residues or decomposition events . The absence of such characterization for the target compound represents a knowledge gap that directly impacts procurement decision-making: researchers must independently establish thermal stability parameters before committing to long-term storage protocols or formulation development. Compounds within this chemical class are known to exhibit variable thermal stability depending on the nature and position of substituents—alkyl substituents at the 2- and 5-positions generally increase thermal stability, whereas benzyl or allyl substituents exert the opposite effect [1]. The combination of a 2-methyl group and a 5-piperidin-2-ylmethylthio moiety in the target compound is structurally distinct from published derivatives with characterized thermal profiles, precluding reliable extrapolation.

Thermal stability data
Data to verify
Melting point, boiling point, TGA: not reported in peer-reviewed literature
Requires pre-experimental characterization
Extrapolation from in-class analogs not reliable
Thermal stability Physicochemical characterization Storage optimization Quality control

Recommended Research Application Scenarios for 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole Based on Quantitative Differentiation Evidence


P2Y1 Receptor Antagonist Probe Compound for Anti-Platelet Drug Discovery and GPCR Signaling Studies

This compound is optimally deployed as a high-potency P2Y1 receptor antagonist probe (IC50 = 0.0900 nM in human platelet FLIPR assay) [1] for structure-activity relationship (SAR) programs targeting the P2Y1 purinergic receptor in anti-thrombotic drug discovery. Its >4-fold functional potency advantage over the patent comparator US9428504 Example 6 (IC50 = 0.370 nM) [2] means that a wider concentration-response window is available for mechanistic studies (e.g., Schild analysis, washout kinetics, or biased signaling assays) before solubility or non-specific binding limits are encountered. The compound is particularly suited as a reference antagonist in head-to-head comparator panels alongside MRS2279 for investigating the disconnect between binding affinity and functional potency in P2Y1 pharmacology.

Regioisomeric Specificity Studies: Chemical Probe for Investigating Piperidine Nitrogen Position Effects on GPCR Recognition

The target compound (piperidin-2-ylmethylthio substitution) serves as a valuable chemical biology tool for investigating how the spatial position of the basic piperidine nitrogen affects P2Y1 receptor recognition, when systematically compared with its 3-ylmethyl regioisomer (CAS 1247524-82-8) [3]. The identical molecular weight and formula between the two isomers eliminate confounding factors related to lipophilicity or size in comparative pharmacological studies, isolating the contribution of amine geometry to target engagement. Published SAR precedent in the 2-amino-1,3,4-thiadiazole series confirms that amine substituent geometry critically influences both receptor affinity and pharmacokinetic parameters [4].

Physicochemical Characterization Gap-Filling: Pre-Formulation Stability and Solubility Profiling Studies

The documented absence of thermal stability data (melting point, boiling point, TGA profile) for this compound creates a specific research opportunity for pre-formulation characterization. Researchers engaged in solid-state chemistry, polymorph screening, or long-term stability assessment can use this compound as a case study for establishing thermal stability, hygroscopicity, and photostability parameters for a structurally novel 1,3,4-thiadiazole-piperidine hybrid. The storage recommendation of 2–8 °C in sealed, dry conditions from commercial suppliers provides a baseline against which accelerated stability testing protocols can be benchmarked.

P2Y1 vs. P2Y12 Selectivity Profiling in Platelet Aggregation Cascade Dissection

Given that P2Y1 and P2Y12 are the two principal ADP receptors mediating platelet aggregation, and that P2Y1 antagonism is associated with potentially improved safety margins compared with P2Y12 receptor antagonists [5], this compound is strategically positioned for selectivity profiling panels. Its sub-nanomolar functional potency at P2Y1 (0.0900 nM) [1] enables clean pharmacological dissection of the P2Y1 arm of the ADP signaling cascade at concentrations where P2Y12 cross-reactivity is unlikely to confound interpretation—provided appropriate P2Y12 counter-screening is included in the experimental design.

Application
Selection Property
Validation Focus
P2Y1 receptor target engagement studies
Reported P2Y1 antagonist activity
Target engagement in platelet signaling assays
Regioisomer-specific recognition studies
Structural identity (CAS 1248812-69-2 vs. 1247524-82-8)
Confirm identity by orthogonal analytical methods
Pre-formulation stability profiling
Thermal stability data not publicly available
Independent TGA and melting point characterization
P2Y1/P2Y12 selectivity profiling
Reported P2Y1 functional antagonism context
P2Y12 counter-screening in platelet models
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